hemoglobin Calais
Description
Properties
CAS No. |
132822-60-7 |
|---|---|
Molecular Formula |
C10H10ClN3 |
Synonyms |
hemoglobin Calais |
Origin of Product |
United States |
Discovery and Initial Biochemical Characterization of Hemoglobin Calais
Historical Context of Initial Identification
Hemoglobin Calais was first described in a study published in 1990, focusing on a new human hemoglobin variant displaying decreased oxygen affinity. The variant was identified in a family study initiated due to a 7-year-old boy presenting with chronic anemia and a slightly increased level of Hemoglobin F (Hb F). tandfonline.com The investigation of his family members revealed their relation to the original case of this compound. tandfonline.com The structural modification in this variant was found to be a substitution of alanine (B10760859) by proline at position β76 (E20) on the beta chain. tandfonline.com
Methodologies Employed for Primary Detection (e.g., Electrophoretic Mobility Differences)
Primary detection of this compound involved methodologies capable of distinguishing it from normal adult hemoglobin (Hb A) and other variants. Standard hemoglobin electrophoresis on cellulose (B213188) acetate (B1210297) initially showed only a slightly increased Hb F level in the index case. tandfonline.com However, isoelectric focusing (IEF) revealed the presence of an abnormal hemoglobin component, accounting for approximately 40% of the total hemoglobin. tandfonline.com Electrophoretic methods separate proteins based on their charge and size as they migrate through a gel or other matrix in an electric field. sbmu.ac.ir Different hemoglobin molecules, composed of varying globin chains, exhibit distinct mobilities in electrophoresis. sbmu.ac.ir Alkaline hemoglobin electrophoresis, typically performed on cellulose acetate at a pH of 8.4-8.6, causes negatively charged hemoglobin proteins to move towards the anode. sbmu.ac.ir Isoelectric focusing, another electrophoretic technique, separates proteins based on their isoelectric point (pI), the pH at which a protein has no net charge. doubtnut.comsebia.comfrontiersin.org
Early Observations on Physicochemical Parameters (e.g., Isoelectric Point Deviations)
Early biochemical characterization of this compound included observations on its physicochemical properties compared to normal hemoglobin. The isoelectric focusing analysis indicated that this compound had a slightly more acidic isoelectric point compared to Hb A. nih.govresearchgate.net The isoelectric point of a protein is influenced by the composition and distribution of its amino acids, as well as its structural conformation. frontiersin.org
Preliminary Functional Assessments in Early Research Phases
Preliminary functional assessments in the early research phases of this compound focused on its oxygen-binding characteristics. Equilibrium measurements performed in suspensions of intact red blood cells and in lysates revealed a two-fold decrease in oxygen affinity compared to Hb A. nih.govresearchgate.net This finding was further supported by kinetic studies of the purified abnormal hemoglobin. nih.govresearchgate.net Additionally, the rate of methemoglobin formation at 37°C was observed to be increased relative to Hb A. nih.govresearchgate.net The mechanism by which the alanine to proline substitution at β76 leads to these functional abnormalities was not immediately clear, although subtle changes at the heme pocket were suggested as a plausible explanation. nih.gov
Data Table: Early Physicochemical and Functional Observations of this compound
| Parameter | Hemoglobin A | This compound | Observation/Difference | Source |
| Electrophoretic Mobility | Standard | Slightly more acidic pI | Difference observed by isoelectric focusing | nih.govresearchgate.net |
| Isoelectric Point (pI) | Standard | Slightly more acidic | Lower pI | nih.govresearchgate.net |
| Oxygen Affinity (in RBCs) | Standard | Decreased (two-fold lower) | Reduced affinity | nih.govresearchgate.net |
| Oxygen Affinity (in Lysate) | Standard | Decreased (two-fold lower) | Reduced affinity | nih.govresearchgate.net |
| Methemoglobin Formation Rate | Standard | Increased | Higher rate at 37°C | nih.govresearchgate.net |
Molecular Genetics and Inheritance Patterns of Hemoglobin Calais
Precise Genetic Mutation: β76 (E20) Alanine (B10760859) to Proline Substitution (Ala→Pro)
Hemoglobin Calais is defined by a specific point mutation in the beta-globin chain. This mutation results in the substitution of the amino acid Alanine (Ala) at position 76 with Proline (Pro). science.govarchivesofmedicalscience.comega-archive.org This position is also denoted as E20, indicating its location at the 20th residue within the E helix of the beta-globin protein. science.gov The notation β76 (E20) Ala→Pro precisely describes this molecular alteration.
Localization of the Mutation within the HBB Gene and its Exonic Context
The mutation responsible for this compound occurs in the HBB gene, which encodes the beta-globin subunit of hemoglobin. The HBB gene is situated on the short arm of chromosome 11 at position 15.5. nih.govmayoclinic.org The HBB gene consists of three exons. mayoclinic.org While the precise nucleotide change leading to the Ala76→Pro substitution is not explicitly detailed in the provided sources, codon 76 is located within exon 2 of the HBB gene. researchgate.net
Analysis of Inheritance Patterns (e.g., Autosomal Dominant or Recessive Transmission) through Familial Studies
Familial studies have been conducted to investigate the inheritance pattern of this compound. archivesofmedicalscience.comnih.gov These studies involve examining the presence of the hemoglobin variant across multiple generations within affected families. nih.gov The occurrence of this compound in successive generations, as observed in these familial studies, indicates that it follows a Mendelian pattern of inheritance. archivesofmedicalscience.comnih.gov While the mode of inheritance (autosomal dominant or recessive) for the clinical phenotype associated with this compound may vary, the presence of the variant protein itself is inherited in a manner consistent with Mendelian principles. nih.gov One family study reported chronic anemia in a carrier, suggesting a potential phenotypic effect in heterozygotes. archivesofmedicalscience.com
Global and Regional Population Genetics of the this compound Allele (if data exists)
Data on the global and regional population genetics of the this compound allele is limited, suggesting it is a relatively rare hemoglobin variant. It was initially identified in a patient from France, with the original case being related to a family studied in subsequent research. archivesofmedicalscience.comnih.gov More recently, this compound was detected for the first time in China in a study focusing on thalassemia and hemoglobin variants in a specific minority population. ega-archive.orgfrontiersin.org The available data indicates that this compound is not a common allele with widespread distribution, but rather appears in specific individuals and families, with observed occurrences in Europe and Asia.
Comparative Allelic Frequencies with Other Hemoglobin Variants
Structural Biology and Conformational Dynamics of Hemoglobin Calais
Analysis of Quaternary Structure Perturbations and Subunit-Subunit Interfaces (α1β1 and α1β2)
Hemoglobin is a tetramer composed of two alpha (α) and two beta (β) subunits, arranged as two αβ dimers (α1β1 and α2β2) tutorchase.commicrobenotes.com. The quaternary structure involves interactions between these subunits, particularly at the α1β1 and α1β2 interfaces nih.govnih.gov. These interfaces undergo significant rearrangements during the transition between the low-oxygen-affinity T-state and the high-oxygen-affinity R-state utah.eduplos.org. Mutations, especially at the α1β2 interface, are known to dramatically alter hemoglobin's functional properties and shift the allosteric equilibrium researchgate.net. Although direct analysis of the quaternary structure perturbations in Hemoglobin Calais due to the β76 Pro substitution is not explicitly detailed in the search results, a mutation at E20 within the beta chain could potentially affect the interactions at the subunit interfaces, thereby influencing the stability of the T and R states and the cooperative oxygen binding. The decreased oxygen affinity observed in this compound suggests a potential perturbation that favors the T-state or alters the transition to the R-state nih.gov.
Steric and Electronic Effects of the β76 Proline Residue on the Heme Pocket Microenvironment
Each globin subunit contains a heme group, the site of oxygen binding tutorchase.com. The heme group is located within a hydrophobic pocket formed by specific amino acid residues, notably from the E and F helices nih.govsandiego.eduglycoforum.gr.jp. The microenvironment of the heme pocket is critical for regulating oxygen affinity and preventing oxidation of the heme iron glycoforum.gr.jp. The β76 (E20) Ala→Pro substitution in this compound is located near the heme pocket, although it is described as an "external residue" nih.gov. Despite being external, subtle changes at a distance from the mutation can impact the heme pocket nih.gov. The introduction of the rigid proline residue at E20 could induce subtle steric or electronic effects that alter the conformation of residues lining the heme pocket. This could, in turn, affect the access of oxygen to the binding site or influence the electronic state of the heme iron, contributing to the observed decreased oxygen affinity and increased rate of methemoglobin formation nih.gov. Studies on other hemoglobin variants with mutations near the heme pocket have demonstrated such effects nih.govnih.govresearchgate.net.
Investigation of Structural Changes upon Ligand Binding (T-state to R-state Transition)
Hemoglobin exhibits cooperative oxygen binding, which is linked to a conformational change from the low-affinity T-state to the high-affinity R-state upon oxygen binding utah.eduplos.orgsandiego.edu. This transition involves a significant rearrangement of the αβ dimers, including a rotation at the α1β2 interface utah.eduplos.org. The T-state is stabilized by a network of salt bridges and hydrogen bonds at the subunit interfaces that are broken in the R-state sandiego.edunih.gov. Ligand binding triggers tertiary structural changes within each subunit that are then coupled to the quaternary transition nih.gov. The decreased oxygen affinity of this compound suggests that the β76 Pro substitution may impact this T-state to R-state transition nih.gov. It is possible that the mutation stabilizes the T-state, destabilizes the R-state, or alters the pathway or kinetics of the transition. Investigations into the structural changes that occur in this compound upon oxygen binding, potentially using techniques like X-ray crystallography or cryo-EM, coupled with functional studies, would be necessary to fully understand how the proline substitution affects the allosteric mechanism. Studies on other hemoglobin variants have shown how mutations can affect the stability of the T and R states and the transition between them researchgate.netresearchgate.net.
Biochemical and Biophysical Properties of Hemoglobin Calais
Detailed Oxygen Binding Kinetics and Equilibrium Characteristics
The ability of hemoglobin to bind and release oxygen is fundamental to its biological function. Hemoglobin Calais exhibits altered oxygen binding kinetics and equilibrium characteristics compared to Hemoglobin A nih.gov.
Quantitative Determination of Oxygen Affinity (e.g., P50 Values, Fold-Decrease Relative to HbA)
Oxygen affinity is a key parameter describing how readily hemoglobin binds oxygen. It is often quantified by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated chl.co.nzontosight.aiacutecaretesting.org. A lower P50 indicates a higher oxygen affinity, while a higher P50 indicates a lower oxygen affinity chl.co.nzacutecaretesting.org.
Equilibrium measurements performed on intact red blood cells and lysates containing this compound revealed a 2-fold decrease in oxygen affinity compared to HbA nih.gov. This finding was further supported by kinetic studies of the purified abnormal hemoglobin nih.gov. A decreased oxygen affinity implies that a higher partial pressure of oxygen is required to achieve 50% saturation, suggesting a higher P50 value for this compound relative to HbA. While the exact P50 value for this compound is not explicitly provided in the search results, the reported 2-fold decrease in affinity relative to HbA (which has a normal P50 of approximately 26.7 mmHg ontosight.aiacutecaretesting.org) indicates a significant shift in the oxygen dissociation curve to the right.
Oxygen Affinity Comparison: this compound vs. Hemoglobin A
| Property | Hemoglobin A (HbA) | This compound |
| Oxygen Affinity | Normal | Decreased (2-fold lower) nih.gov |
| P50 Value (relative) | Normal (~26.7 mmHg) ontosight.aiacutecaretesting.org | Higher (due to decreased affinity) nih.gov |
Protein Stability and Degradation Pathways
The stability of a hemoglobin variant is crucial for the integrity and function of red blood cells. Unstable hemoglobin variants can precipitate within red blood cells, leading to hemolysis and other hematological issues.
In Vitro Assessments of this compound Stability (e.g., Isopropanol (B130326) Test Results)
In vitro stability tests, such as the isopropanol precipitation test and heat stability test, are commonly used to identify unstable hemoglobin variants mayocliniclabs.commayocliniclabs.comsynnovis.co.uk. These tests assess the susceptibility of hemoglobin to denaturation and precipitation under challenging conditions.
The search results indicate that hemoglobin heat and isopropanol stability studies are used in the evaluation of hemoglobin variants mayocliniclabs.commayocliniclabs.com. However, specific results from an isopropanol test or other in vitro stability assessments for this compound were not found in the provided information. Therefore, while such tests are relevant to assessing hemoglobin stability, their specific outcomes for this compound cannot be reported based on the available data.
Rate of Methemoglobin Formation and Redox Chemistry (Increased Rate)
Methemoglobin is a form of hemoglobin in which the iron atom in the heme group is in the ferric (Fe3+) state rather than the normal ferrous (Fe2+) state acutecaretesting.orgmedscape.com. Ferric iron cannot bind oxygen, rendering methemoglobin incapable of oxygen transport acutecaretesting.orgmedscape.com. Methemoglobin is constantly formed in red blood cells through auto-oxidation but is typically reduced back to functional hemoglobin by enzymatic systems acutecaretesting.org.
A key finding regarding this compound is its increased rate of methemoglobin formation relative to Hemoglobin A nih.gov. This suggests that the beta 76 (E20) Ala->Pro substitution may affect the redox state of the heme iron or interfere with the protective mechanisms that prevent or reverse oxidation. An increased rate of methemoglobin formation could potentially lead to a higher proportion of non-functional hemoglobin in red blood cells containing this compound.
Analysis of Hemichrome Formation and Precipitation Tendencies
Hemichromes are low-spin, ferric (Fe³⁺) forms of hemoglobin that can arise from the denaturation or oxidation of the protein. nih.govnih.gov Their formation is often a precursor to the precipitation of hemoglobin within red blood cells, leading to the formation of Heinz bodies. nih.govnih.gov Unstable hemoglobin variants have an increased tendency to form hemichromes and precipitate, contributing to various hematological disorders. nih.govnih.gov
Studies on hemoglobin in general have shown that hemichrome formation can be influenced by factors such as pH and temperature, and it can occur during the autoxidation of oxyhemoglobin. nih.govresearchgate.net The process can involve both reversible and irreversible steps. nih.govnih.gov While the formation of hemichromes and subsequent precipitation is a known phenomenon in unstable hemoglobins (B146990), specific detailed research findings and data tables quantifying the hemichrome formation and precipitation tendencies specifically for this compound were not available in the consulted literature. However, the increased rate of methemoglobin formation observed for Hb Calais relative to Hb A at 37°C nih.gov could potentially correlate with an increased propensity for hemichrome formation, as methemoglobin (Fe³⁺) is the oxidation state involved in hemichrome formation.
Spectroscopic Characterization
Spectroscopic techniques are invaluable tools for probing the structural and electronic properties of hemoglobin variants, providing insights into heme environment, ligand binding, and protein conformation.
UV-Vis Spectroscopy for Ligand Binding and Redox States
UV-Visible (UV-Vis) spectroscopy is widely used to study hemoglobin due to the strong absorption of the heme group in the Soret band (around 400-430 nm) and visible region (500-600 nm). Changes in the oxidation state of the heme iron (Fe²⁺ or Fe³⁺) and the binding of ligands such as oxygen, carbon monoxide, or cyanide result in characteristic shifts and changes in the intensity of these absorption bands. UV-Vis spectroscopy can thus be used to monitor ligand binding kinetics and equilibria, as well as the formation of methemoglobin. While UV-Vis spectroscopy is a standard method for characterizing hemoglobin variants, specific detailed UV-Vis spectroscopic data and analyses for ligand binding and redox states specifically for this compound were not found in the provided search results, beyond the functional observation of decreased oxygen affinity. nih.govnih.gov
Advanced Research Methodologies for Hemoglobin Calais Analysis
High-Resolution Structural Determination Techniques
Determining the three-dimensional structure of hemoglobin variants at high resolution provides critical insights into how amino acid substitutions affect the protein's folding, subunit interactions, and ligand binding sites. Several powerful techniques are employed for this purpose.
X-ray Crystallography for Atomic-Level Structure
X-ray crystallography has historically been the most powerful technique for determining protein structures at the atomic level mdpi.comjaxa.jp. It relies on obtaining high-quality protein crystals, which are then diffracted by an X-ray beam. The resulting diffraction pattern is analyzed to reconstruct the electron density map of the molecule, revealing the precise positions of atoms jaxa.jp.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is another technique capable of providing atomic-resolution structural information, particularly for proteins in solution, which more closely resembles physiological conditions springernature.com. NMR can also provide insights into protein dynamics, including conformational changes and molecular motions springernature.com.
NMR spectroscopy detects the interaction of radiofrequency radiation with the magnetic nuclei of atoms within a molecule when placed in a strong magnetic field springernature.comlibretexts.org. The sensitivity of nuclear spins to their local environment allows NMR to reveal details about chemical bonds and through-space interactions springernature.com. For hemoglobin, NMR has been a powerful tool for investigating structure-function relationships springernature.com. Studies using NMR have explored aspects such as oxygen binding to alpha and beta subunits and the effects of temperature and organic phosphates nih.gov. While NMR is valuable for studying protein structure and dynamics in solution, specific detailed NMR spectroscopic data or structural findings for Hemoglobin Calais were not identified in the search results.
Cryo-Electron Microscopy (Cryo-EM) for Quaternary Structure Analysis
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of macromolecules, including proteins, often without the need for crystallization researchgate.netnanoimagingservices.comnih.gov. Cryo-EM visualizes macromolecules embedded in a thin layer of vitrified ice, preserving their close-to-native state rcsb.org. Single-particle analysis using Cryo-EM can resolve the three-dimensional structure of proteins, including their quaternary arrangement researchgate.netrcsb.org.
Recent advancements in Cryo-EM have enabled the determination of hemoglobin structures at near-atomic resolution researchgate.netrcsb.orgresearchgate.net. This technique is particularly well-suited for studying large protein complexes and dynamic systems nanoimagingservices.com. For hemoglobin variants, Cryo-EM can be used to analyze potential alterations in the tetrameric assembly (the arrangement of the two alpha and two beta subunits) caused by mutations. It can provide structural information on hemoglobin in different ligation states or in complex with other molecules. While Cryo-EM is increasingly applied to hemoglobin, specific detailed findings on the quaternary structure of this compound using this method were not found in the search results.
Advanced Chromatographic and Electrophoretic Separations
Chromatographic and electrophoretic techniques are essential for separating, identifying, and quantifying different hemoglobin species, including variants. These methods are crucial for screening, diagnosis, and research involving hemoglobinopathies.
High-Performance Liquid Chromatography (HPLC) for Variant Quantitation and Purification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hemoglobin variants researchgate.netchromsystems.commedresearch.in. HPLC offers high resolution and allows for the accurate quantitation of different hemoglobin fractions researchgate.net. Both ion-exchange HPLC and reversed-phase HPLC are applied in hemoglobin analysis researchgate.net.
Ion-exchange HPLC is commonly used in routine clinical laboratories for the quantitative analysis of major hemoglobin fractions like HbA, HbA2, and HbF, as well as for the presumptive identification of many abnormal hemoglobin variants based on their elution times researchgate.netchromsystems.commedresearch.innih.gov. Reversed-phase HPLC is valuable for more specialized studies, particularly for separating and analyzing globin chains researchgate.net. This can be useful for identifying mutations within specific chains. HPLC systems can provide clear, well-differentiated peaks for various hemoglobin variants, aiding in their identification and quantification researchgate.netchromsystems.com. While HPLC is routinely used for identifying and quantifying hemoglobin variants, specific detailed data on the HPLC profile or quantitation of this compound were not found in the search results.
Capillary Electrophoresis for High-Throughput Screening
Capillary Electrophoresis (CE) is another advanced separation technique used for the analysis of hemoglobin variants unl.pttandfonline.comnih.govsebia.com. CE offers high resolution and can be adapted for high-throughput screening of hemoglobinopathies nih.govsebia.com.
CE separates hemoglobin species based on their charge-to-size ratio within a narrow capillary tube sebia.comrsc.org. Different modes of CE, such as capillary isoelectric focusing, can be used to separate hemoglobins (B146990) based on their isoelectric points nih.gov. CE provides sharper resolution and better quantitation compared to traditional gel electrophoresis methods, allowing for the distinction of individual variants based on small differences in their migration position sebia.com. CE is useful for differentiating various hemoglobin variants and can be applied to the analysis of globin chains nih.gov. While CE is a valuable tool for hemoglobin analysis and screening, specific detailed data on the application of CE for the analysis of this compound were not identified in the search results.
These advanced research methodologies, including high-resolution structural techniques and sophisticated separation methods, are vital for the comprehensive characterization of hemoglobin variants like this compound, enabling a deeper understanding of their molecular properties and clinical implications.
Isoelectric Focusing (IEF) for Charge-Based Separation
In the case of this compound, the substitution of a neutral Alanine (B10760859) residue by Proline at position 76 of the beta-globin chain results in a slightly more acidic isoelectric point compared to Hb A. nih.gov This difference in charge allows for the separation and identification of Hb Calais from Hb A using IEF. While the specific pI values for Hb Calais may vary slightly depending on the experimental conditions, the shift towards a more acidic pH is a characteristic finding for this variant when analyzed by IEF. nih.gov IEF offers superior resolution compared to conventional electrophoresis techniques, enabling the distinction of numerous hemoglobin variants, including some that may not be separable by other methods. nih.gov
Mass Spectrometry-Based Proteomics for Variant Confirmation and Post-Translational Modifications
Mass spectrometry (MS) has become an indispensable tool in the analysis of hemoglobin variants, offering high accuracy in determining the molecular weight of globin chains and identifying specific amino acid substitutions and post-translational modifications (PTMs). nih.govlcms.czchl.co.nz The principle involves ionizing the hemoglobin or its peptide fragments and measuring their mass-to-charge ratio (m/z). nih.gov
For this compound, MS can be used to confirm the presence of a beta-globin chain with a mass shift corresponding to the Ala→Pro substitution. This substitution involves replacing an Alanine residue (molecular weight ~71.04 Da) with a Proline residue (molecular weight ~97.07 Da), resulting in a theoretical mass increase of approximately 26.03 Da in the beta-globin chain. By analyzing intact globin chains or tryptic peptides derived from the hemoglobin sample using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), researchers can detect this characteristic mass difference. nih.govlcms.cz Peptide mapping, following enzymatic digestion of the globin chains, allows for the localization of the mutation to a specific peptide fragment, which can then be further analyzed by tandem MS (MS/MS) to confirm the amino acid sequence and the exact position of the substitution. lcms.czchl.co.nz MS-based proteomics can also identify potential post-translational modifications on the this compound molecule, although specific PTMs for this variant are not extensively documented in the provided search results.
Molecular Biological Approaches
Molecular biological techniques are essential for the definitive identification of the genetic mutation underlying hemoglobin variants and for studying the functional consequences of these mutations.
DNA Sequencing (Sanger, Next-Generation Sequencing) for Definitive Mutation Identification
DNA sequencing is the gold standard for identifying the precise nucleotide change in the globin gene responsible for a hemoglobin variant. This compound is caused by a point mutation in the HBB gene, which encodes the beta-globin chain. ithanet.eupreventiongenetics.com
Sanger sequencing, the first widely used method for DNA sequencing, can be employed to sequence the relevant exon of the HBB gene where the β76 mutation is located. dntb.gov.uacd-genomics.com By designing primers flanking the region of interest, the DNA can be amplified by PCR, and the resulting product sequenced to identify the nucleotide substitution (GCT to CCT in codon 76 of the HBB gene) that leads to the Ala→Pro amino acid change. dntb.gov.ua Sanger sequencing is known for its high accuracy for sequencing single genes or specific DNA fragments. cd-genomics.com
Next-Generation Sequencing (NGS) technologies offer a high-throughput approach that can sequence the entire HBB gene or even multiple globin genes simultaneously. preventiongenetics.comnih.gov NGS can detect point mutations, small insertions/deletions, and even larger genomic rearrangements that might be associated with complex hemoglobinopathies. nih.gov While Sanger sequencing might be sufficient for confirming a known variant like this compound, NGS can be beneficial in cases with complex phenotypes or when screening for multiple hemoglobin variants or thalassemia mutations concurrently. nih.gov Both methods provide definitive identification of the genetic basis of this compound.
Polymerase Chain Reaction (PCR)-Based Allele-Specific Assays
Polymerase Chain Reaction (PCR)-based allele-specific assays are designed to specifically amplify DNA sequences containing a particular allele, making them useful for rapid and targeted detection of known mutations. nih.govnih.govfrontiersin.org
For this compound, an allele-specific PCR assay could be developed to specifically detect the presence of the mutation in codon 76 of the HBB gene. This involves designing primers where the 3' end of one or both primers is specific to either the normal allele or the mutant allele sequence at the mutation site. frontiersin.org Under optimized conditions, amplification will preferentially occur only if the template DNA contains the allele complementary to the allele-specific primer. frontiersin.org This method allows for the quick screening of individuals for the this compound mutation without the need for full sequencing, making it a valuable tool for carrier screening or diagnostic confirmation in populations where this variant is suspected. nih.govnih.gov Multiplex PCR assays can also be designed to simultaneously screen for several common hemoglobin variants in a single reaction. nih.govresearchgate.net
Recombinant Expression Systems for Structure-Function Studies through Site-Directed Mutagenesis
Recombinant expression systems, often utilizing organisms like Escherichia coli or yeast, allow for the production of large quantities of specific proteins, including hemoglobin variants. nih.govantibodies-online.com These systems enable researchers to study the structure and function of abnormal hemoglobins in isolation or in combination with other globin chains. nih.gov
Site-directed mutagenesis is a technique used within recombinant expression systems to intentionally introduce specific mutations into the globin gene sequence. nih.govnih.govteselagen.combioinnovatise.comlibretexts.org By using primers containing the desired nucleotide changes, the mutation can be incorporated into the gene, which is then expressed in the host system. teselagen.combioinnovatise.comlibretexts.org
For this compound, a recombinant expression system can be used to produce the mutant beta-globin chain (βCalais). nih.gov This recombinant βCalais can then be combined with normal alpha-globin chains to form the α2βCalais2 tetramer, mimicking this compound found in patients. nih.gov Site-directed mutagenesis can be employed to recreate the specific GCT→CCT mutation in codon 76 of the HBB gene within an expression vector. teselagen.combioinnovatise.com This allows for the production of pure this compound protein, free from other hemoglobin species present in patient samples. nih.gov
Once the recombinant this compound is produced, it can be used for detailed structure-function studies. This includes analyzing its oxygen binding properties, cooperativity, stability, and interaction with other molecules. nih.gov By comparing the characteristics of recombinant Hb Calais to recombinant Hb A or other engineered variants, researchers can gain insights into how the Ala→Pro substitution at β76 specifically impacts the hemoglobin molecule's behavior and contributes to the observed functional abnormalities, such as decreased oxygen affinity and increased methemoglobin formation. nih.gov While the provided search results mention the use of recombinant genetic techniques in the initial study of Hb Calais nih.gov, further detailed structure-function studies using recombinant systems and site-directed mutagenesis would provide deeper insights into the molecular mechanisms underlying its properties.
Comparative Analysis with Other Hemoglobin Variants and Hemoglobinopathies
Distinction from Other Beta-Globin Chain Variants with Altered Oxygen Affinity
Hemoglobin Calais is a beta-globin chain variant resulting from the substitution of alanine (B10760859) by proline at position β76 (E20). tandfonline.comnih.gov This specific amino acid change is located on the distal side of the heme pocket, near the EF corner of the beta-globin chain. tandfonline.com This structural modification leads to a two-fold decrease in oxygen affinity compared to Hb A. tandfonline.comnih.gov
Other beta-globin variants can also exhibit altered oxygen affinity, but the nature and location of the amino acid substitution, as well as the resulting functional changes, differ. Hemoglobin variants with increased oxygen affinity, for instance, often impair the formation of a stable T state or modify the heme environment, leading to compensatory erythrocytosis. researchgate.net Examples include Hb Chesapeake or Hb Kempsey, where mutations at the α1β2 interface lead to increased oxygen affinity and erythrocytosis. researchgate.netmdpi.com In contrast, Hb Calais presents with decreased oxygen affinity, which can be associated with chronic anemia rather than erythrocytosis. tandfonline.com
The P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key parameter for assessing oxygen affinity. Hemoglobin variants with high oxygen affinity have lower P50 values than Hb A, while those with low oxygen affinity, like Hb Calais, have higher P50 values. researchgate.net
Here is a comparison of oxygen affinity characteristics:
| Hemoglobin Variant | Globin Chain Affected | Amino Acid Substitution | Oxygen Affinity (compared to Hb A) | Typical Clinical Manifestation | P50 Value (mmHg) |
| Hemoglobin A | Beta, Alpha | - | Normal | - | ~26-28 jhas-bsh.com |
| This compound | Beta | β76 (E20) Ala→Pro | Decreased | Chronic anemia tandfonline.com | Increased (approx. double that of Hb A) tandfonline.comnih.gov |
| Hemoglobin F | Gamma, Alpha | - | Increased | - | ~20 jhas-bsh.com |
| Hemoglobin S | Beta | β6 Glu→Val | Decreased (under deoxygenated conditions) | Sickle cell disease | Increased (under deoxygenated conditions) jhas-bsh.com |
| Hemoglobin Chesapeake | Alpha | α92 Arg→Leu | Increased | Erythrocytosis mdpi.com | Decreased researchgate.net |
Structural and Functional Comparison with Unstable Hemoglobin Variants
Unstable hemoglobin variants are caused by mutations that disrupt the normal structure of the hemoglobin molecule, leading to its destabilization, altered solubility, and intracellular precipitation as Heinz bodies. dynamed.comarupconsult.com This precipitation can damage red blood cells and lead to hemolytic anemia. arupconsult.commhmedical.com Mutations causing instability can occur in various regions of the globin chains, including those that disrupt helical structure, intersubunit contacts, the heme pocket, or the hydrophobic interior. dynamed.com Proline substitutions, in particular, are known to disrupt alpha-helical structures, which constitute a significant portion of hemoglobin. dynamed.com
However, this compound does exhibit an increased rate of in vitro methemoglobin formation at 37°C compared to Hb A. tandfonline.comnih.gov Methemoglobin is a form of hemoglobin that cannot bind oxygen, and an increased rate of its formation can impair oxygen transport. This functional abnormality, while distinct from the structural instability leading to Heinz bodies, highlights altered biochemical behavior compared to stable hemoglobin variants.
Differentiation from Variants Affecting other Globin Chains (e.g., Alpha-Globin Variants)
Hemoglobin is a tetramer composed of two alpha-globin chains and two beta-globin chains in adults (Hb A). nih.govwikipedia.org this compound is specifically a variant of the beta-globin chain. tandfonline.comnih.gov Variants can also occur in the alpha-globin chains, leading to different types of hemoglobinopathies.
Alpha-globin variants result from mutations in the HBA1 or HBA2 genes, which encode the alpha-globin chains. medlineplus.gov These variants can also have altered functional properties, such as changes in oxygen affinity or stability, and can be associated with various clinical phenotypes, including alpha-thalassemia syndromes if they affect alpha-globin production or function significantly. medlineplus.govucsf.edujournalaim.com
Differentiating this compound from alpha-globin variants relies on identifying the specific globin chain affected by the mutation. Techniques such as hemoglobin electrophoresis, isoelectric focusing, and DNA sequencing are used to identify and characterize hemoglobin variants and determine which globin gene (HBB for beta-globin, HBA1/HBA2 for alpha-globin) is mutated. wikipedia.orgbloodresearch.or.krnih.gov For example, some alpha-chain variants can have electrophoretic mobility similar to that of Hb S, a beta-globin variant, necessitating further molecular analysis for accurate identification. nih.gov
Hemoglobin H disease, a form of alpha-thalassemia, involves a deficiency in alpha-globin production, leading to the formation of beta-globin homotetramers (Hb H), which are unstable. mhmedical.comucsf.edu This is fundamentally different from this compound, which is a structural alteration in the beta-globin chain itself, not a deficiency in alpha-globin production.
Contrasting Biochemical Features with Common Hemoglobinopathies (e.g., Sickle Hemoglobin)
This compound exhibits distinct biochemical features when compared to common hemoglobinopathies like sickle cell disease (caused by Hemoglobin S) and Hemoglobin C disease (caused by Hemoglobin C).
Sickle hemoglobin (Hb S) results from a single amino acid substitution in the beta-globin chain where glutamic acid at position 6 is replaced by valine (β6 Glu→Val). nih.govmedicalnewstoday.com Under low oxygen tension, Hb S molecules polymerize, causing red blood cells to deform into a sickle shape. nih.govmedicalnewstoday.com This sickling leads to vaso-occlusion, pain crises, and chronic organ damage, which are hallmarks of sickle cell disease. medicalnewstoday.commedlineplus.gov Biochemically, Hb S shows decreased oxygen affinity under deoxygenated conditions due to the stabilization of the T state by polymerization. jhas-bsh.com
Hemoglobin C (Hb C) is another beta-globin variant where glutamic acid at position 6 is replaced by lysine (B10760008) (β6 Glu→Lys). nih.gov Hb C is less soluble than Hb A and can form hexagonal crystals within red blood cells, but it does not polymerize like Hb S. nih.gov Hemoglobin C disease (Hb CC) typically causes a milder chronic hemolytic anemia compared to sickle cell anemia, and vaso-occlusive crises are less common unless combined with Hb S (Hb SC disease). nih.govnih.govmsdmanuals.com
In contrast to Hb S, this compound does not cause red blood cell sickling or polymerization. Its primary biochemical characteristic is a constitutively decreased oxygen affinity, regardless of oxygen tension. tandfonline.comnih.gov While both this compound and Hb S can be associated with anemia, the underlying mechanisms differ significantly – altered oxygen binding and potentially increased methemoglobin formation for Hb Calais versus polymerization and vaso-occlusion for Hb S. tandfonline.comnih.govmedicalnewstoday.commedlineplus.gov
Here's a table summarizing key biochemical and functional differences:
| Feature | Hemoglobin A | This compound | Hemoglobin S | Hemoglobin C |
| Globin Chain Mutation | None | Beta (β76 Ala→Pro) tandfonline.comnih.gov | Beta (β6 Glu→Val) nih.govmedicalnewstoday.com | Beta (β6 Glu→Lys) nih.gov |
| Oxygen Affinity | Normal | Decreased tandfonline.comnih.gov | Decreased (deoxygenated) jhas-bsh.com | Normal to slightly decreased |
| Red Cell Shape Change | None | None | Sickling (low O2) medicalnewstoday.commedlineplus.gov | Crystal formation nih.gov |
| Polymerization | None | None | Yes (low O2) nih.govmedicalnewstoday.com | No |
| Methemoglobin Formation | Normal | Increased in vitro tandfonline.comnih.gov | Normal | Normal |
| Clinical Presentation | Normal | Chronic anemia tandfonline.com | Sickle cell disease (vaso-occlusion, hemolysis) medicalnewstoday.commedlineplus.gov | Hemoglobin C disease (mild hemolysis, splenomegaly) nih.govmsdmanuals.com |
Phylogenetic Context and Evolutionary Divergence of this compound
The evolution of hemoglobin is a complex process involving gene duplications and divergences from ancestral globin proteins. nih.govcnrs.fruoa.grunl.edu The globin gene superfamily includes hemoglobins (B146990), myoglobins, neuroglobins, and cytoglobins, which are found across various organisms. nih.govcnrs.frunl.edu In vertebrates, the alpha- and beta-globin gene families arose from a common ancestor through gene duplication. nih.govuoa.grunl.edu
This compound, as a variant of the human beta-globin chain, exists within the context of the evolutionary history of the beta-globin gene (HBB). The HBB gene is located within a cluster of beta-like globin genes on chromosome 11 in humans. mdpi.com These genes, including those for embryonic, fetal, and adult beta-like globins, arose through a series of duplications and divergences, allowing for the expression of different hemoglobin types throughout development. mdpi.com
The specific mutation leading to this compound (β76 Ala→Pro) is a relatively recent event in the evolutionary history of the human beta-globin gene. Hemoglobin variants like Calais arise from point mutations in the globin genes, leading to single amino acid substitutions. wikipedia.orgnih.gov These mutations can occur spontaneously and, if compatible with survival, can be passed down through generations. The naming convention of hemoglobin variants after geographic locations reflects their independent emergence in different populations. dynamed.com
Phylogenetic studies of globin genes have focused on understanding the broader evolutionary relationships between different globin families and the origins of cooperative oxygen binding and tetrameric structure. nih.govcnrs.fruoa.grunl.edu While these studies provide a framework for the evolution of the globin gene superfamily, the emergence of specific rare variants like this compound is a more recent microevolutionary event within the human lineage. The presence of this compound in multiple members of a family across generations indicates an autosomal dominant inheritance pattern. tandfonline.com
Understanding the phylogenetic context of the beta-globin gene helps in appreciating the potential for diverse mutations and the resulting spectrum of hemoglobinopathies. However, the evolutionary divergence specifically related to the this compound mutation is primarily a matter of recent human population history and the occurrence of this particular genetic alteration.
Future Research Directions and Broader Theoretical Implications
Elucidating Unresolved Questions in the Molecular Pathophysiology of Hemoglobin Calais
Despite the initial characterization of this compound and its reduced oxygen affinity and increased methemoglobin formation, the complete molecular pathophysiology remains to be fully elucidated. A key unresolved question is the detailed mechanism by which the β76 Ala→Pro substitution, located on the exterior of the beta-globin chain, exerts its effects on oxygen binding at the heme pocket and the stability of the ferrous iron, leading to increased methemoglobin formation. nih.govrcemlearning.co.uk Future research could focus on high-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, to determine the precise three-dimensional structure of this compound in both oxygenated and deoxygenated states. This could reveal conformational changes induced by the proline substitution that are propagated to the heme pocket, potentially altering the environment of the iron atom and influencing its ability to bind oxygen and resist oxidation. nih.govnih.govnih.gov Computational approaches, including molecular dynamics simulations, could complement experimental structural data by providing dynamic insights into the flexibility and structural transitions of the this compound molecule. researchgate.net Further biochemical studies are needed to precisely quantify the altered kinetics of oxygen binding and release, as well as the rate and mechanism of methemoglobin formation under various physiological conditions.
Advancing the Understanding of Structure-Function Relationships in Multi-subunit Proteins
As a tetrameric protein composed of two alpha and two beta subunits, hemoglobin is a classic model for studying structure-function relationships in multi-subunit complexes. getbodysmart.comsavemyexams.comwikipedia.org The case of this compound, where a mutation in one subunit affects the function of the entire tetramer, highlights the intricate interdependencies between subunits. nih.gov Research into this compound can advance our understanding of how inter-subunit interactions are modulated by amino acid substitutions and how these changes propagate through the protein to affect ligand binding sites located within individual subunits. nih.govnih.gov Investigating the dynamics of the alpha1-beta1 and alpha1-beta2 interfaces in this compound compared to Hb A could reveal how the beta76 mutation influences the quaternary structure and the transitions between the tense (T) and relaxed (R) states that are crucial for cooperative oxygen binding. nih.govnih.govlibretexts.orggetbodysmart.com Techniques such as hydrogen-deuterium exchange coupled with mass spectrometry or NMR spectroscopy could provide valuable information on the flexibility and dynamics of different regions of the this compound molecule and how they are altered by the mutation and ligand binding.
Methodological Innovations in Hemoglobinopathy Research Stemming from Studies on Variants like this compound
The characterization of rare hemoglobin variants such as this compound often necessitates the development and refinement of analytical methodologies. Studies on this variant have likely contributed to advancements in techniques for identifying and characterizing hemoglobinopathies. The initial identification and functional analysis of this compound relied on methods like electrophoresis, oxygen equilibrium measurements, and kinetic studies. nih.gov Future research on this and other variants will continue to drive innovation in areas such as high-throughput screening for novel variants, advanced mass spectrometry techniques for precise protein characterization, and sophisticated computational tools for predicting the functional consequences of genetic variations. jlabphy.orgmdpi.com The challenges in understanding the distant effects of the β76 mutation in this compound could also spur the development of new experimental or computational approaches to probe allosteric mechanisms in proteins.
Theoretical Frameworks for Predicting the Functional Consequences of Novel Globin Gene Mutations
Understanding the molecular basis of functional alterations in variants like this compound is crucial for developing theoretical frameworks to predict the consequences of newly discovered globin gene mutations. researchgate.net By correlating the structural and functional data from this compound with its specific amino acid substitution, researchers can refine predictive models that aim to assess the potential impact of novel mutations on hemoglobin stability, oxygen affinity, and propensity for methemoglobin formation. researchgate.net This is particularly important in the context of genetic screening and the diagnosis of hemoglobinopathies, where rapid and accurate prediction of pathogenicity is essential. jlabphy.orgmdpi.comdovepress.com The case of this compound highlights the complexity of these predictions, as seemingly innocuous surface mutations can have significant functional repercussions. nih.gov Future theoretical models need to incorporate sophisticated algorithms that consider the global effects of mutations on protein dynamics, allostery, and interactions with other cellular components, moving beyond simple analyses of changes at the mutation site. haematologica.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
